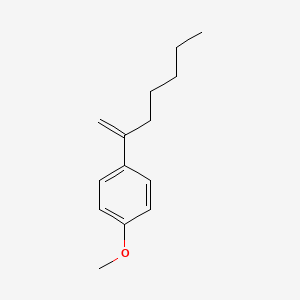
Hexa-2,4-diyne-1,6-diamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-2,4-diyne-1,6-diamine is an organic compound with the molecular formula C6H8N2. It is characterized by the presence of two amino groups (-NH2) attached to a hexadiyne backbone, which consists of a six-carbon chain with two triple bonds at positions 2 and 4. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyne-1,6-diamine can be synthesized through several methods. One common approach involves the reaction of diacetylene (H-C≡C-C≡C-H) with formaldehyde (H2C=O) in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .
Industrial Production Methods
Industrial production of hexa-2,4-diyne-1,6-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Hexa-2,4-diyne-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of hexane-1,6-diamine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles like alkyl halides (R-X) and acyl chlorides (R-COCl) are often used in substitution reactions.
Major Products Formed
Oxidation: Diimines and other oxidized derivatives.
Reduction: Hexane-1,6-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Hexa-2,4-diyne-1,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of hexa-2,4-diyne-1,6-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with other molecules, while the triple bonds provide sites for chemical modifications. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Hexa-2,4-diyne-1,6-diamine can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diol: Similar structure but with hydroxyl groups (-OH) instead of amino groups.
Hexamethylenediamine: Contains a six-carbon chain with amino groups but lacks the triple bonds.
2,4-Hexadiyne: Contains the hexadiyne backbone but lacks the amino groups.
The uniqueness of hexa-2,4-diyne-1,6-diamine lies in its combination of amino groups and triple bonds, which provide distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
116322-59-9 |
|---|---|
Molecular Formula |
C6H10N2O4S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
hexa-2,4-diyne-1,6-diamine;sulfuric acid |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h5-8H2;(H2,1,2,3,4) |
InChI Key |
QHVKEPDJVFTZBB-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC#CCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
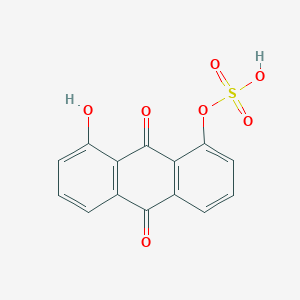

![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
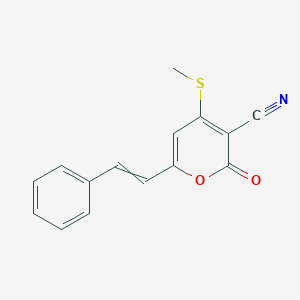
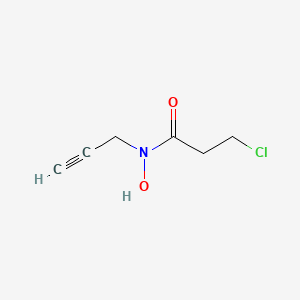
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
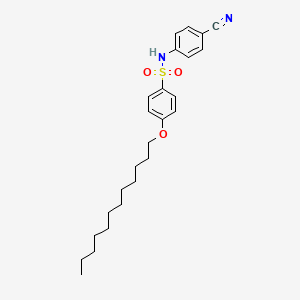
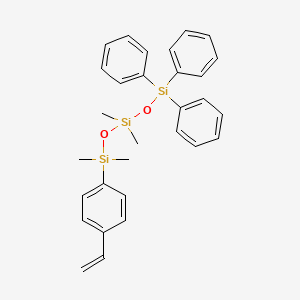


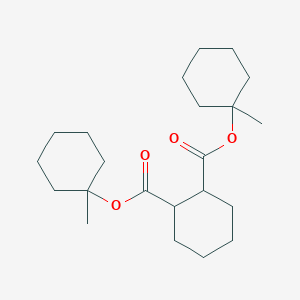
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
